5-Fluoro-2,4-dimethoxypyrimidine

Beschreibung

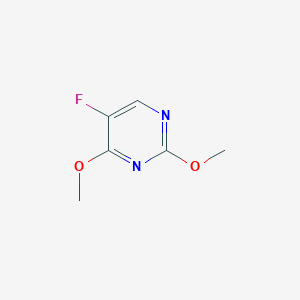

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHPMWNQRWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296414 | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-22-7 | |

| Record name | 5-Fluoro-2,4-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4330-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Alterations in Drug Metabolism and Transport:

The intracellular concentration of the active metabolites of fluoropyrimidines is a critical determinant of their cytotoxic effects. Resistance can emerge from changes in the enzymes responsible for both the activation (anabolism) and breakdown (catabolism) of these drugs.

Increased Catabolism by Dihydropyrimidine (B8664642) Dehydrogenase (DPD): DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.govpharmgkb.org Over 80% of an administered dose of 5-FU is broken down by DPD in the liver. pharmgkb.org Increased expression or activity of DPD can lead to rapid degradation of the drug into inactive metabolites, such as dihydrofluorouracil (DHFU), thereby reducing the amount of active drug available to exert its therapeutic effect. pharmgkb.org This is a significant mechanism of intrinsic resistance to 5-FU. nih.gov

Decreased Anabolism: The conversion of 5-FU to its active cytotoxic metabolites, such as 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is essential for its anticancer activity. nih.gov A decrease in the activity of enzymes involved in this anabolic pathway can confer resistance.

Modifications of the Drug Target:

The primary target of the active metabolite FdUMP is thymidylate synthase (TS).

Overexpression of Thymidylate Synthase (TS): TS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov FdUMP inhibits TS by forming a stable ternary complex with the enzyme and a reduced folate cofactor. nih.gov An increase in the intracellular levels of TS, either through gene amplification or enhanced protein expression, can overwhelm the inhibitory capacity of FdUMP, leading to acquired resistance. nih.gov

Structural Alterations in Thymidylate Synthase: Mutations in the TYMS gene can lead to structural changes in the TS enzyme that reduce its affinity for FdUMP. This prevents the formation of the inhibitory ternary complex, rendering the drug less effective.

Alterations in Drug Influx and Efflux:

The ability of cancer cells to control the entry and exit of drugs across their membranes is a well-known mechanism of multidrug resistance.

Upregulation of Efflux Pumps: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively pump a wide variety of substrates, including chemotherapeutic agents, out of the cell. Overexpression of certain ABC transporters can lead to increased efflux of fluoropyrimidine metabolites, thereby reducing their intracellular concentration and contributing to drug resistance.

Evasion of Apoptosis:

Fluoropyrimidines ultimately induce cell death through apoptosis. Cancer cells can develop resistance by dysregulating the apoptotic machinery.

Altered Expression of Apoptosis-Regulating Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis. Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to drug-induced cell death.

Role of Micrornas Mirnas :

Emerging evidence has highlighted the role of small non-coding RNAs, known as microRNAs, in modulating drug resistance. miRNAs can regulate the expression of genes involved in all the aforementioned resistance pathways, including drug metabolism, target expression, and apoptosis.

Table of Drug Resistance Mechanisms in Fluoropyrimidines

| Mechanism Category | Specific Mechanism | Key Molecules Involved | Consequence |

| Drug Metabolism | Increased Catabolism | Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Rapid drug inactivation, reduced bioavailability |

| Decreased Anabolism | Enzymes in the 5-FU activation pathway | Reduced formation of active cytotoxic metabolites | |

| Drug Target | Target Overexpression | Thymidylate Synthase (TS) | Insufficient drug concentration to inhibit the target |

| Target Alteration | Mutated Thymidylate Synthase (TS) | Reduced binding affinity of the drug to its target | |

| Drug Transport | Increased Efflux | ATP-binding cassette (ABC) transporters | Reduced intracellular drug accumulation |

| Apoptosis Evasion | Altered Apoptotic Signaling | Bcl-2 family proteins | Inhibition of drug-induced programmed cell death |

| Epigenetic Regulation | miRNA Dysregulation | Various microRNAs | Altered expression of genes involved in resistance |

It is important to reiterate that while these mechanisms are well-documented for fluoropyrimidines like 5-FU, dedicated studies on 5-Fluoro-2,4-dimethoxypyrimidine are required to definitively elucidate its specific resistance profile.

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 2,4 Dimethoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-Fluoro-2,4-dimethoxypyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Conformation

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Based on data for the analog 5-Bromo-2,4-dimethoxypyrimidine , which shows methoxy (B1213986) carbon signals around 54.8-55.0 ppm, similar shifts are expected for this compound. jocpr.com The carbons of the pyrimidine (B1678525) ring (C-2, C-4, C-5, and C-6) will exhibit distinct chemical shifts, with the carbon atoms directly bonded to electronegative atoms (N, O, F) appearing further downfield. libretexts.org The C-5 carbon signal will be split into a doublet due to one-bond coupling with the fluorine atom (¹JC-F), and other ring carbons will show smaller couplings (²JC-F, ³JC-F).

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The spectrum of this compound would show a single resonance for the fluorine atom at C-5. This signal would be split into a doublet due to coupling with the H-6 proton. The chemical shift of this fluorine is sensitive to its electronic environment, providing insight into the effects of the methoxy substituents on the pyrimidine ring. nih.gov

Interactive Data Table: Expected NMR Data for this compound based on Analogs

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) | Notes |

| ¹H | C6-H | ~8.0 - 8.5 | Doublet (d) | ³JH-F | Coupled to fluorine at C-5. |

| ¹H | C2-OCH ₃ | ~4.0 - 4.2 | Singlet (s) | - | |

| ¹H | C4-OCH ₃ | ~4.0 - 4.2 | Singlet (s) | - | |

| ¹³C | C -2 | ~160 - 170 | Doublet (d) | ³JC-F | Downfield due to two adjacent N atoms and OCH₃ group. |

| ¹³C | C -4 | ~165 - 175 | Doublet (d) | ²JC-F | Downfield due to adjacent N, OCH₃, and F atoms. |

| ¹³C | C -5 | ~140 - 150 | Doublet (d) | ¹JC-F (large) | Directly bonded to fluorine, showing a large coupling constant. |

| ¹³C | C -6 | ~145 - 155 | Doublet (d) | ²JC-F | Coupled to fluorine at C-5. |

| ¹³C | -OC H₃ | ~54 - 56 | Singlet (s) | - | Based on data for 5-Bromo-2,4-dimethoxypyrimidine. jocpr.com |

| ¹⁹F | C5-F | Varies | Doublet (d) | ³JF-H | Coupled to proton at C-6. |

Analysis of Chemical Shifts and Coupling Constants for Mechanistic Insights

The precise values of chemical shifts and coupling constants offer deep mechanistic insights. The ¹⁹F chemical shift, for instance, is a sensitive probe of the local electronic environment. nih.gov Changes in this shift in derivatives of this compound can indicate how different substituents alter the electron density at the C-5 position.

The magnitudes of the heteronuclear coupling constants (JC-F) are particularly valuable. The one-bond coupling (¹JC-F) is typically large, while two- and three-bond couplings (²JC-F, ³JC-F) are smaller. These values are dependent on the geometry of the molecule and the hybridization of the atoms involved, providing conformational information. Similarly, the three-bond proton-fluorine coupling (³JH-F) between F-5 and H-6 can help confirm the regiochemistry of substitution reactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would likely be used. The molecular ion peak ([M]⁺) would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₇FN₂O₂).

The fragmentation pattern in the mass spectrum provides structural information. For pyrimidine derivatives, fragmentation often involves the loss of small, stable molecules or radicals. sapub.orgresearchgate.net Expected fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

Cleavage of the pyrimidine ring, often initiated by the loss of HCN. rsc.org

Loss of a fluorine radical (•F) or HF.

These fragmentation patterns help to piece together the structure of the molecule and confirm the identity of its substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Identification of Functional Groups and Vibrational Modes

The analysis of the vibrational spectra of this compound can be guided by studies on similar molecules, such as 6-chloro-2,4-dimethoxypyrimidine . ias.ac.in Key vibrational modes expected are:

C-H vibrations: Stretching modes for the aromatic C-H at position 6 and the aliphatic C-H in the methoxy groups.

Ring Vibrations: The pyrimidine ring has several characteristic stretching and bending modes. These are often observed in the 1400-1600 cm⁻¹ region and are relatively insensitive to substitution. ias.ac.in

C-O Stretching: Asymmetric and symmetric stretching of the C-O bonds in the methoxy groups.

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond, typically found in the 1000-1200 cm⁻¹ region.

Methoxy Group Vibrations: Rocking and bending modes of the -OCH₃ groups.

Interactive Data Table: Expected FTIR Peaks for this compound based on Analogs

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Compound |

| ~3050 | Medium | Aromatic C-H Stretch (C6-H) | General Aromatic |

| ~2950, ~2850 | Medium-Strong | Aliphatic C-H Stretch (-OCH₃) | 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

| ~1580, ~1560 | Strong | Pyrimidine Ring Stretching (ν₈) | 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

| ~1480, ~1400 | Strong | Pyrimidine Ring Stretching (ν₁₉) | 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

| ~1250 | Strong | Asymmetric C-O-C Stretch | General Ether |

| ~1100 | Strong | C-F Stretch | General Fluoroaromatic |

| ~830 | Strong | Ring Breathing Mode (ν₁) | 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives exhibit characteristic absorptions corresponding to n→π* and π→π* transitions. A study on 6-chloro-2,4-dimethoxypyrimidine showed absorption bands in the 28000-50000 cm⁻¹ (200-357 nm) region. ias.ac.in

For this compound, similar electronic transitions are expected. The methoxy groups, acting as electron-donating auxochromes, and the fluorine atom will influence the energy of these transitions. The n→π* transition involves the promotion of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital. The π→π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The position of these absorption maxima (λmax) can be sensitive to the solvent polarity.

Fluorescence spectroscopy is less commonly reported for simple pyrimidines unless they are part of a larger, more complex fluorophore system. This compound itself is not expected to be strongly fluorescent.

Determination of Optical Properties and Electronic Transitions

The electronic absorption properties of pyrimidine derivatives are governed by the electronic transitions within the heterocyclic aromatic ring. Typically, the UV-Vis spectrum of a pyrimidine core exhibits absorptions arising from n→π* and π→π* transitions. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital. These are generally weak and can sometimes be obscured by stronger absorptions.

The more intense π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the conjugated system. For the parent compound, uracil, these transitions are observed around 260 nm. researchgate.net The introduction of substituents like fluorine and methoxy groups on the pyrimidine ring can modulate the energy of these transitions, leading to shifts in the absorption maxima (λ_max). For instance, studies on 5-Fluorouracil (5-FU), a related compound, show a primary absorption peak also in the 230-260 nm range, attributed to the π→π* electronic transitions of the fluoropyrimidine chromophore. researchgate.netresearchgate.net It is expected that this compound would exhibit similar characteristic absorptions related to its aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Although a published crystal structure for this compound was not identified, the structure of a key fluorinated pyrimidine derivative, 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one , provides critical insights into the solid-state characteristics of this family of compounds. nih.gov The analysis of this analog allows for a detailed examination of molecular geometry and intermolecular forces that are likely to be present in related structures.

Table 1: Crystal Data and Structure Refinement for 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉FN₂O₂ |

| Formula Weight | 172.16 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5711 (4) |

| b (Å) | 8.4985 (8) |

| c (Å) | 10.8546 (11) |

| α (°) | 88.043 (2) |

| β (°) | 79.737 (3) |

| γ (°) | 79.616 (2) |

| Volume (ų) | 408.13 (7) |

| Z | 2 |

Data sourced from a study on 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions

The crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one reveals that the atoms of the pyrimidine ring form a nearly perfect plane, with a mean deviation of just 0.006 Å. nih.gov The C2-methoxy group is nearly coplanar with this ring, exhibiting a dihedral angle of 1.4°, whereas the C6-ethyl group is significantly twisted out of the plane, with a dihedral angle of 73.5°. nih.gov

Intermolecular interactions are the forces that govern how molecules arrange themselves in a crystal. These include strong interactions like hydrogen bonds and weaker forces such as van der Waals interactions. In fluorinated organic molecules, the role of the fluorine atom is of particular interest. While highly electronegative, fluorine is generally a poor hydrogen bond acceptor. nih.govmdpi.com Its interactions are often weak and diffuse, but can collectively contribute to the stability of the crystal packing. nih.govmdpi.com The primary intermolecular forces dictating the crystal packing in pyrimidine derivatives are typically hydrogen bonds involving the ring nitrogens and exocyclic amino or carbonyl groups, alongside π-π stacking interactions between the aromatic rings. nih.gov

Hydrogen Bonding Network Analysis

Hydrogen bonding is a critical directional interaction that plays a major role in determining the supramolecular architecture of crystals. In the crystal structure of the analog 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, the most significant intermolecular interaction is a pair of N—H···O hydrogen bonds. These bonds link two molecules together, forming a centrosymmetric dimer. nih.gov This type of dimeric motif, often described by the graph-set notation R²₂(8), is a common and robust feature in the crystal structures of pyrimidones and related N-heterocycles. nih.gov

Table 2: Hydrogen Bond Geometry for 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Symmetry Operation for A |

|---|---|---|---|---|---|

| N(H)···O | - | - | - | - | Centrosymmetric Dimer |

Specific geometric values were not provided in the source material, but the presence of a centrosymmetric N-H···O dimer was explicitly confirmed. nih.gov

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close contact between molecules. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the sum of van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

The Hirshfeld surface can be decomposed into a 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. rsc.org This plot graphs the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). The plot provides a unique "fingerprint" for a given crystal structure:

H···H Contacts: These typically appear as the largest, most diffuse region in the center of the plot, reflecting the high abundance of hydrogen atoms on the molecular surface.

Hydrogen Bonds (e.g., N-H···O, O-H···N): These are characterized by distinct, sharp "spikes" at lower dₑ and dᵢ values. The position and shape of the spikes provide information about the donor and acceptor atoms in the hydrogen bond. chemical-suppliers.eu

Other Contacts (e.g., C-H···π, F···H): Weaker interactions appear as more diffuse wings or regions on the plot.

Theoretical and Computational Studies of 5 Fluoro 2,4 Dimethoxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is particularly effective for calculating the properties of medium-sized organic molecules like pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT methods are used to determine optimized geometry, electronic properties, and spectroscopic parameters. ajchem-a.com

The first step in most computational analyses is geometry optimization. This process uses DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), to find the lowest energy arrangement of atoms in the molecule. ajchem-a.comresearchgate.net The result is a stable, three-dimensional structure from which various parameters can be extracted.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For 5-Fluoro-2,4-dimethoxypyrimidine, this would reveal the planarity of the pyrimidine ring, the orientation of the two methoxy (B1213986) groups (-OCH₃), and the precise spatial relationship between the fluorine atom and the rest of the molecule. This structural information is fundamental for understanding the molecule's stability and how it will interact with other molecules.

Table 1: Key Parameters from DFT Geometry Optimization

| Parameter | Description | Relevance to this compound |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and nature of the covalent bonds within the pyrimidine ring and with its substituents (e.g., C-F, C-O, C-N). |

| Bond Angle | The angle formed between three connected atoms. | Defines the molecule's shape and steric environment, influencing its ability to fit into a protein's active site. |

| Dihedral Angle | The angle between two intersecting planes, often used to describe the rotation around a bond. | Describes the orientation of the methoxy groups relative to the pyrimidine ring, which can impact molecular conformation and interactions. |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy groups would significantly influence the energies and distributions of these orbitals.

Table 2: Concepts from Frontier Molecular Orbital Analysis

| Concept | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the molecule's ability to donate electrons. | A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to the molecule's ability to accept electrons. | A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Charge Distribution | The distribution of electron density across the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. ajchem-a.comrsc.org

The map uses a color scale to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs of electrons (e.g., on oxygen or nitrogen atoms). acs.org

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

DFT calculations can accurately predict vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational frequencies and intensities corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. ajchem-a.com This dual approach strengthens the characterization of the synthesized compound.

Molecular Dynamics (MD) Simulations and Docking Studies

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations and docking studies are used to explore its behavior in a dynamic environment, such as its interaction with a biological target like a protein. These techniques are critical in drug discovery for evaluating potential drug candidates. benthamdirect.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.net The process involves placing the ligand into the protein's binding site in multiple conformations and scoring them based on factors like intermolecular forces and geometric complementarity. The resulting docking score gives an estimate of the binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. acs.org An MD simulation calculates the motion of every atom in the system over a period, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. benthamdirect.com Studies on related pyrimidine-based kinase inhibitors, for instance, have used docking and MD to understand how they bind to the ATP-binding site of kinases like Janus kinase 2 (JAK2) or Protein Kinase C (PKCθ), often identifying crucial hydrogen bonds with hinge region residues. researchgate.netnih.gov

For this compound, docking and MD studies would be essential to evaluate its potential as a kinase inhibitor or its interaction with other relevant biological targets. The analysis would identify the specific amino acid residues it interacts with and predict the stability and strength of these interactions.

Table 3: Typical Outputs of Molecular Docking and MD Simulations

| Parameter | Method | Description | Example Application |

| Binding Energy (kcal/mol) | Docking | An estimated value of the strength of the interaction between the ligand and the protein. A more negative value typically indicates a stronger binding. | Comparing the binding affinity of different pyrimidine derivatives to a target kinase. mdpi.com |

| Hydrogen Bonds | Docking / MD | Identifies specific hydrogen bond interactions (e.g., with backbone atoms of hinge residues in a kinase) that stabilize the complex. researchgate.net | Determining if the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. |

| Hydrophobic Interactions | Docking / MD | Shows interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket. | Assessing how the pyrimidine ring fits into a hydrophobic pocket of a protein. |

| RMSD (Root Mean Square Deviation) | MD | Measures the average deviation of the protein or ligand atoms from a reference structure over time, indicating the stability of the complex. | Confirming that the ligand remains stably bound in the active site during the simulation. |

Dynamics of Fluorinated Pyrimidines in Biological Systems

Computational and experimental studies have provided significant insights into how fluorinated pyrimidines perturb the structure and dynamics of nucleic acids. mdpi.com The introduction of a fluorine atom, a highly electronegative element, into the pyrimidine ring can alter the electronic distribution and conformation of the molecule, which in turn affects its interactions within biological systems.

For instance, molecular dynamics (MD) simulations are a powerful tool to study the behavior of these compounds. While specific MD simulations for this compound are not published, simulations of other fluorinated pyrimidines in complex with biological macromolecules, such as proteins and nucleic acids, have been performed. mdpi.com These studies help in understanding the stability of the complex and the specific interactions that govern binding. It is plausible that the methoxy groups at the 2 and 4 positions of this compound would introduce steric and electronic effects influencing its binding modes compared to 5-FU.

The dynamics of fluorinated pyrimidines are crucial for their biological activity. For example, the metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), inhibits thymidylate synthase, a key enzyme in DNA synthesis. mdpi.com The fluorine atom plays a critical role in the stability of the inhibitory complex. While this compound is not a direct analogue of FdUMP, its potential interactions with enzymes would be influenced by the electronic properties conferred by the fluorine and methoxy substituents.

Topological Analyses (e.g., AIM, RDG, IRI) for Intermolecular Interactions

Topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and Interaction Region Indicator (IRI), are computational methods used to characterize non-covalent interactions. These interactions are fundamental to understanding how a molecule like this compound would interact with its biological targets.

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atoms and the bonds between them, including hydrogen bonds and other weak interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient, which helps in visualizing and characterizing weak interactions.

Interaction Region Indicator (IRI): IRI is a more recent function that can simultaneously reveal and characterize different types of chemical interactions.

While specific AIM, RDG, or IRI studies on this compound are not available, these methods have been applied to similar molecular systems to elucidate the nature of intermolecular forces. For a molecule like this compound, these analyses could reveal the nature of hydrogen bonding involving the nitrogen atoms of the pyrimidine ring and potential halogen bonds involving the fluorine atom.

Studies on Aromaticity and Tautomeric Equilibria in Fluorinated Pyrimidines

The aromaticity of the pyrimidine ring and the potential for tautomerism are key aspects that can be investigated using computational chemistry. The substitution pattern on the pyrimidine ring significantly influences these properties.

Computational studies on 5-Fluorouracil have shown that the di-keto tautomer is the most stable form. dergipark.org.tr For this compound, the presence of methoxy groups at the 2 and 4 positions, instead of keto groups, significantly alters the potential for tautomerism. The primary structure is likely to be the dominant form, with tautomeric possibilities being less favorable.

The aromaticity of the pyrimidine ring in this compound would be influenced by the electronic effects of both the fluoro and dimethoxy substituents. The fluorine atom, being electron-withdrawing, and the methoxy groups, being electron-donating through resonance, would create a unique electronic environment within the ring. Computational methods can be used to calculate aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS) to quantify this effect.

Thermodynamic Property Calculations and Conformational Analysis

Thermodynamic properties, such as the heat of formation, Gibbs free energy, and entropy, can be calculated using computational methods like Density Functional Theory (DFT). These calculations provide insights into the stability and reactivity of a molecule. For this compound, such calculations would allow for a comparison of its stability relative to other fluorinated pyrimidines.

While specific thermodynamic data for this compound is not readily found in the literature, the principles of these calculations are well-established and could be applied to this molecule. For instance, studies on the solubility and dissolution thermodynamics of 5-Fluorouracil have been conducted, providing a framework for how such properties could be investigated for this compound. core.ac.uk

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Fluorinated Dimethoxypyrimidines

The synthesis of fluorinated pyrimidines, including 5-Fluoro-2,4-dimethoxypyrimidine, is a critical area of research, as these compounds are key intermediates in the production of various pharmaceuticals. Traditional methods for producing 2,4-dichloro-5-fluoropyrimidine, a precursor to this compound, often involve phosphorus oxychloride and an acid acceptor like N,N-dimethylaniline. However, these methods can have drawbacks, including harsh reaction conditions and the generation of phosphate-containing wastewater.

To address these challenges, researchers are actively developing more efficient and environmentally friendly synthetic strategies. One innovative approach involves the use of triphosgene (B27547) and a tertiary amine catalyst, which offers a shorter reaction time, high product purity (over 98%), and reduced industrial waste. Another promising method utilizes potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides in a cyclocondensation reaction under mild conditions, yielding a broad range of 5-fluoropyrimidines with excellent yields.

The development of novel catalysts is also a key focus. For instance, a magnetic metal-organic framework (MOF), Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, has shown excellent catalytic performance in the synthesis of dihydropyrimidine (B8664642) derivatives. This catalyst is not only efficient but also recyclable, maintaining its activity over multiple cycles.

Q & A

Q. What are the key synthetic routes for 5-Fluoro-2,4-dimethoxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated pyrimidines typically involves nucleophilic substitution or fluorodenitration reactions. For this compound, a common approach is the introduction of fluorine and methoxy groups via stepwise functionalization of a pyrimidine core. For example:

- Fluorodenitration : Using tetrabutylammonium fluoride (TBAF) under mild conditions to replace nitro or chloro groups with fluorine .

- Methoxy Group Introduction : Alkylation with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaH) .

- Optimization : Reaction temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents significantly affect yield and purity. Pilot-scale synthesis may employ continuous flow reactors for reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH) and fluorine substitution patterns. F NMR is critical for verifying fluorine placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (158.13 g/mol) and detect impurities .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and resolve byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. To address this:

- Comparative Studies : Use structurally defined analogs (e.g., 4-Chloro-5-Fluoro-2-Methoxypyrimidine) as controls to isolate substituent effects .

- Assay Standardization : Validate biological activity (e.g., enzyme inhibition) across multiple cell lines or in vitro systems. For example, fluorinated pyrimidines may act as thymidylate synthase inhibitors, but activity varies with cell permeability .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on binding affinity .

Q. How can researchers optimize this compound for targeted drug delivery?

- Methodological Answer : Advanced modifications include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. For example, ethyl ester derivatives improve solubility in lipid membranes .

- Conjugation with Targeting Moieties : Link the compound to antibodies or peptides via click chemistry (e.g., azide-alkyne cycloaddition) for site-specific delivery .

- Pharmacokinetic Profiling : Use radiolabeled F analogs for in vivo tracking via PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.